Palauolide

描述

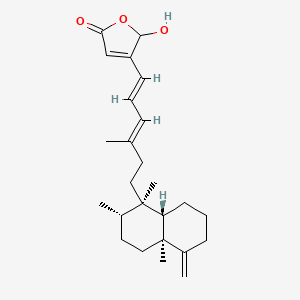

Structure

3D Structure

属性

分子式 |

C25H36O3 |

|---|---|

分子量 |

384.6 g/mol |

IUPAC 名称 |

3-[(1E,3E)-6-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylhexa-1,3-dienyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O3/c1-17(8-6-10-20-16-22(26)28-23(20)27)12-14-24(4)19(3)13-15-25(5)18(2)9-7-11-21(24)25/h6,8,10,16,19,21,23,27H,2,7,9,11-15H2,1,3-5H3/b10-6+,17-8+/t19-,21-,23?,24+,25+/m0/s1 |

InChI 键 |

JFXRRRSBGSPRCO-MMWFQGMQSA-N |

手性 SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/C=C/C3=CC(=O)OC3O)/C)CCCC2=C)C |

规范 SMILES |

CC1CCC2(C(C1(C)CCC(=CC=CC3=CC(=O)OC3O)C)CCCC2=C)C |

同义词 |

palauolide |

产品来源 |

United States |

Chemical Synthesis of Palauolide

Pioneering Total Synthesis Strategies of (±)-Palauolide

The first total synthesis of racemic (±)-palauolide was reported by Piers and Wai in 1987. researchgate.netpsu.eduescholarship.orgresearchgate.netnio.res.in This seminal achievement involved a 17-step sequence of reactions, demonstrating a remarkable ability to control the formation of multiple stereogenic centers within the molecule. researchgate.netpsu.eduescholarship.orgresearchgate.netnio.res.in

A central challenge in the synthesis of this compound lies in the construction of its decalin core, a bicyclic carbon framework common in many polyterpenoid and steroid natural products. researchgate.netresearchgate.net The Piers and Wai synthesis initiated from 3,6-dimethylcyclohex-2-enone, employing a methylenecyclohexane (B74748) annulation to afford a mixture of bicyclic ketones, predominantly the trans-fused decalone. researchgate.netpsu.edu The stereoselective construction of contiguous stereogenic centers within the decalin ring, typically four, is critical for such syntheses. researchgate.netpsu.eduescholarship.orgresearchgate.net Strategies for achieving such stereocontrol in decalin systems often involve diastereoface-selective reactions on rigid rings, exploiting conformational preferences, or employing diastereoselective cyclization methods. researchgate.net

The Piers and Wai synthesis notably achieved a high degree of control over the relative stereochemistry of the four chiral centers present in the decalin portion of (±)-palauolide within the initial four steps. researchgate.netpsu.eduescholarship.org This early establishment of key stereochemistry was crucial for the successful progression of the lengthy synthetic route. Stereocontrolled synthesis is paramount in natural product chemistry, as the biological activity of chiral compounds is often highly dependent on their absolute and relative configurations. General strategies for stereocontrol in complex molecule synthesis include the use of chiral auxiliaries, asymmetric catalysis (e.g., Sharpless asymmetric dihydroxylation, asymmetric aldol (B89426) reactions), and diastereoselective reactions that rely on existing stereocenters to direct new bond formations. escholarship.org

Structural Elucidation of Palauolide

Determination of Relative Stereochemistry and Constitution

The initial determination of Palauolide's constitution and relative stereochemistry relied heavily on extensive analysis of Nuclear Magnetic Resonance (NMR) spectral data. nih.govnih.gov Researchers employed a suite of 1D and 2D NMR experiments to establish the connectivity of atoms within the molecule and define the spatial arrangement of its various groups. Key to this process were the insights gained from Nuclear Overhauser Effect (NOE) correlations and coupling constants, which provided crucial information about inter-proton distances and dihedral angles, respectively. These data were instrumental in defining the relative stereochemistry, including the trans-junction of its decalin ring system and the β-orientation of specific methyl groups. nih.govnih.gov The constitution and relative stereochemistry of this compound were further confirmed through its total synthesis, demonstrating a high degree of control over the stereochemical centers in the decalin portion of the molecule. nih.gov

Assignment of Absolute Stereochemistry

The assignment of the absolute stereochemistry of this compound was primarily suggested through the analysis of Circular Dichroism (CD) data. nih.govnih.gov This spectroscopic method provides information about the chirality of a molecule by measuring the differential absorption of left and right circularly polarized light. For related sesterterpenes, such as the thorectandrols, comparisons of their CD data with known compounds like luffarin I suggested specific absolute configurations, for instance, an R stereochemistry at C16. nih.gov Furthermore, the absolute stereochemistry of this compound was also determined indirectly through the elucidation of palauolol, a closely related secondary alcohol that can be dehydrated to yield this compound. This process involved a combination of spectroscopic and chemical methods applied to palauolol.

Advanced Spectroscopic Methodologies for Structural Characterization

The elucidation of this compound's intricate structure involved the application of several advanced spectroscopic techniques, each contributing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was foundational to the structural characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provided detailed information on the number, type, and connectivity of atoms. nih.govnih.gov

COSY (Correlation Spectroscopy) and 1D TOCSY (Total Correlation Spectroscopy): These 2D NMR experiments were vital for tracing proton-proton spin systems, allowing researchers to establish contiguous proton networks within different parts of the molecule, such as the C-1–C-3, C-5–C-7, C-9–C-12, and C-14–C-16 segments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments revealed long-range correlations between protons and carbons across two or three bonds. This was crucial for confirming the placement of oxygenated groups (e.g., at C-4, indicated by correlations from H₂-2, H-5, and H₃-24 to C-4) and the α,β-unsaturated butenolide moiety (inferred from correlations involving H-18, the C-19 carbonyl, and methyl groups).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided spatial proximity information, which was indispensable for determining relative stereochemistry. For example, NOESY correlations between H-6, H₃-22, H₃-24, and H₃-25, along with the correlation of H-5 with H-9, indicated a trans-junction of the decalin system and a β-orientation for H-6 and CH₃-24.

Mass Spectrometry Techniques

Mass spectrometry played a critical role in determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) was employed to establish the precise molecular formula. For instance, HRMS data for a related sesterterpenoid showed a sodium adduct ion at m/z 429.2605 [M + Na]⁺, consistent with a molecular formula of C₂₄H₃₈O₅. Mass spectra provide information on molecular ions and characteristic fragmentation patterns, which serve as fingerprints for structural confirmation and can help deduce substructural elements. wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy was utilized to suggest the absolute stereochemistry of this compound. nih.govnih.gov This technique is particularly useful for chiral molecules that contain chromophores. The approach typically involves comparing the CD spectrum of the compound under investigation with those of structurally analogous compounds whose absolute stereochemistry is already known. nih.gov For example, a negative Cotton effect observed at λmax 216 nm in the CD spectra of related thorectandrols suggested an R stereochemistry at a specific chiral center (C16). nih.gov

X-ray Crystallography (if applicable to a known derivative)

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including their absolute stereochemistry. While X-ray crystallography is a powerful tool in structural elucidation, the available literature does not explicitly report its direct application for the determination of the absolute stereochemistry of this compound itself, or a specific crystalline derivative used for this purpose. The absolute stereochemistry of this compound was primarily inferred through CD spectroscopic analysis and its chemical relationship to palauolol. nih.govnih.gov

Biosynthesis of Palauolide

Proposed Biosynthetic Pathway from Isoprenoid Precursors

Sesterterpenoids are a class of terpenoid compounds characterized by their 25-carbon backbone, derived from two and a half terpene units. uni-muenchen.de The biosynthesis of these compounds, including palauolide, typically initiates from fundamental five-carbon isoprene (B109036) building blocks. nih.gov While the precise early steps leading to the linear sesterterpene precursor for this compound are not explicitly detailed in available literature, the general pathway for terpenoids involves the assembly of these isoprene units, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), into longer chains like geranylgeranyl pyrophosphate (GGPP), which is a common precursor for sesterterpenoids. biorxiv.org

A key insight into the direct biosynthetic relationship of this compound comes from its co-isolation with palauolol from the marine sponge Fascaplysinopsis sp. nih.govsci-hub.semdpi.com Palauolol is identified as a presumed biosynthetic precursor to this compound. sci-hub.semdpi.com This suggests that this compound is formed from palauolol through a specific chemical transformation, likely a dehydration reaction, where palauolol, a secondary alcohol, loses a molecule of water to yield this compound. nih.govmdpi.com

Postulated Enzymatic Transformations and Intermediates

The conversion of isoprenoid precursors into complex sesterterpenoids like this compound involves a cascade of enzymatic reactions. While specific enzymes for this compound biosynthesis are not fully elucidated, general mechanisms for sesterterpenoid formation often include cyclization and subsequent oxidative modifications. uni-muenchen.denih.gov Terpene cyclases are critical enzymes that catalyze the cyclization of linear isoprenoid pyrophosphates into various carbocyclic skeletons. nih.gov

In the case of this compound, the direct relationship with palauolol points to a final enzymatic step involving the dehydration of palauolol. nih.govmdpi.com This type of transformation could be mediated by dehydratase enzymes. Furthermore, the structural complexity of this compound, which includes a furan (B31954) moiety, suggests that oxidative enzymes, such as cytochrome P-450 monooxygenases, may play a role in introducing oxygen functionalities and facilitating cyclization or rearrangement steps in earlier or later stages of the pathway. mit.edu Synthetic approaches to this compound and related compounds have utilized photooxygenation of furan moieties, hinting at a potential oxidative step in the natural biosynthesis. uni-muenchen.decdnsciencepub.comcdnsciencepub.com

Role of Symbiotic Microorganisms in this compound Production

The production of this compound is strongly implicated with symbiotic microorganisms associated with marine sponges. This compound was initially isolated from a "three sponge association" collected in Palau, suggesting that its production might not be solely attributed to a single sponge species but rather to a complex biological interaction. mdpi.comresearchgate.netnio.res.in

Marine sponges are well-known hosts for a diverse array of symbiotic microorganisms, including bacteria, archaea, cyanobacteria, and microalgae. ijpsr.commdpi.com These symbionts are often responsible for the biosynthesis of a wide range of secondary metabolites found in their sponge hosts. mdpi.com While direct identification of the specific microbial symbiont responsible for this compound production is not detailed in the provided information, the context of its isolation from a "three sponge association" and the general understanding of marine natural product biosynthesis in sponges strongly support the involvement of such microbial partners. mdpi.comresearchgate.netnio.res.inijpsr.commdpi.com These microbial communities contribute significantly to the metabolic capabilities of the holobiont (host plus symbionts), often producing compounds that the host organism cannot synthesize on its own.

Comparative Biosynthesis with Related Sesterterpenoids

This compound belongs to the diverse class of sesterterpenoids, which encompasses a wide array of structurally complex C25 compounds primarily isolated from marine organisms, particularly sponges. uni-muenchen.denih.govsci-hub.semdpi.combiorxiv.org The biosynthesis of these compounds shares common initial isoprenoid precursors but diverges significantly in their cyclization patterns and subsequent modifications, leading to their distinct structural features. uni-muenchen.denih.gov

Several sesterterpenoids are structurally related to this compound, often co-occurring or sharing similar biosynthetic origins from marine sponges. Notable examples include:

Palauolol : As discussed, palauolol is the direct precursor to this compound, differing by a single dehydration step. nih.govmdpi.com

Manoalide (B158911) and its derivatives (secomanoalide, neomanoalides) : These compounds, isolated from Luffariella variabilis, are also sesterterpenoids with a furan functionality and are known for their biological activities. nih.govmdpi.comnio.res.inbiorxiv.org

Luffariellolide : Another sesterterpenoid analog, structurally related to secomanoalide. mdpi.comnio.res.in

Thorectandrols A-E : These bicyclic sesterterpenes were isolated alongside this compound and palauolol from Thorectandra sp., suggesting a shared or closely related biosynthetic machinery within the same organism or associated microbial community. nih.govbiorxiv.orgmdpi.combiorxiv.orgresearchgate.net

Cacospongionolide B : Another potent anti-inflammatory marine sesterterpenoid. uni-muenchen.de

Petrosaspongiolides : A series of sesterterpenes with a cheilantane skeleton, isolated from Petrosaspongia nigra. nih.govresearchgate.net

The comparative biosynthesis among these sesterterpenoids highlights the versatility of terpene biosynthetic pathways. While the initial steps involve the assembly of isoprene units, the subsequent enzymatic machinery dictates the complex cyclization patterns, the introduction of various functional groups (e.g., hydroxyls, aldehydes, lactones, furans), and further rearrangements. uni-muenchen.denih.gov The specific dehydration of palauolol to this compound is one example of a distinct transformation within this broader class, contributing to the structural diversity and biological profiles of these marine natural products.

Biological Activities of Palauolide

Antimicrobial Properties and Mechanisms

Palauolide's antimicrobial properties are primarily attributed to its ability to interfere with bacterial communication, a process known as quorum sensing (QS). This mechanism differentiates it from traditional antibiotics that directly target bacterial growth or viability.

Quorum sensing is a sophisticated regulatory mechanism employed by bacteria to coordinate collective behaviors, including the expression of virulence factors, in a population-density-dependent manner. researchgate.netfrontiersin.orgnih.govorthobullets.com this compound has been identified as a compound capable of inhibiting this crucial bacterial communication system. researchgate.net

The following table summarizes the key in vitro efficacy assessment related to this compound's quorum sensing inhibition:

| Target Bacterium | Activity | Concentration (µg/ml) | Concentration (µM) | Reference |

| Vibrio harveyi | Quorum Sensing Inhibition (HAI-1 pathway) | 50 | 26 | researchgate.netresearchgate.netresearchgate.net |

The potential of this compound as an alternative to antibiotics, particularly for controlling pathogens in aquaculture, has been highlighted in research. researchgate.net Marine natural products, including those from the sponge Fascaplysinopsis cf. reticulata (from which this compound is purified), have been investigated for their ability to reduce the risk of bacterial infection in fish farming. researchgate.net While fractions from F. cf. reticulata exhibited quorum sensing inhibition and antibiotic bioactivities against V. harveyi and Tenacibaculum maritimum, direct in vivo preclinical studies specifically demonstrating this compound's antimicrobial efficacy in fish models are still an area for future research. researchgate.net Existing in vivo studies mentioned in the context of these marine extracts have primarily focused on the toxicity assessment of fractions or other compounds (like fascaplysin) on fish species such as Poecilia reticulata and Acanthurus triostegus, indicating the need for further evaluation of isolated this compound's therapeutic potential in living organisms. researchgate.net

Elucidation of Quorum Sensing Inhibition (QSI) Mechanisms

Anti-inflammatory Effects and Molecular Targets

The anti-inflammatory properties of this compound are primarily attributed to its ability to interfere with key enzymatic pathways involved in the generation of inflammatory mediators.

This compound has demonstrated efficacy in inhibiting phospholipase A2 (PLA2) enzymes. Specifically, it has shown an inhibitory effect against bee venom secretory PLA2 (sPLA2) with an IC50 value of 2.08 µM. ijpsr.com this compound is recognized as a manoalide (B158911) analogue, and its PLA2 inhibitory activity is similar to that observed in other compounds derived from sponges. nih.gov

The mechanism of action for related sesterterpenes, such as manoalide, involves the irreversible inhibition of PLA2. Manoalide achieves this by forming a covalent inhibitor-enzyme adduct through the modification of selective lysine (B10760008) residues within the PLA2 enzyme. ijpsr.comnih.govresearchgate.netbpums.ac.ir This irreversible binding is facilitated by two masked aldehyde functions present in the polar moiety of manoalide. nih.gov The inhibition of PLA2 is considered a crucial strategy in anti-inflammatory drug discovery because PLA2 enzymes catalyze the hydrolysis of membrane phospholipids, releasing arachidonic acid. ijpsr.comresearchgate.netmdpi.com Arachidonic acid serves as a major precursor for various pro-inflammatory lipid mediators. ijpsr.comresearchgate.netmdpi.com

Table 1: PLA2 Inhibitory Activity of this compound

| Compound | Source | Target PLA2 | IC50 (µM) |

| This compound | Fascaplysinopsis sp. | Bee Venom sPLA2 | 2.08 |

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

The inhibition of PLA2 by compounds like this compound has significant implications for downstream inflammatory pathways. PLA2 activity is notably elevated in various inflammatory conditions. researchgate.net By inhibiting PLA2, compounds can effectively suppress the production of key inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. researchgate.net Furthermore, PLA2 inhibition can lead to a reduction in the levels of Platelet Activating Factor (PAF), another potent inflammatory agent. researchgate.netmdpi.com

Inflammation is a complex physiological response characterized by the local increase in lipid mediators such as prostaglandins, leukotrienes, and PAF, as well as protein mediators like cytokines (e.g., TNF-α, IL-1, IL-6) and chemokines (e.g., IL-8). nih.govjmb.or.krmdpi.com The resolution of inflammation is an active process controlled by endogenous mediators that can suppress pro-inflammatory gene expression, reduce immune cell trafficking, and induce apoptosis and phagocytosis of inflammatory cells. Thus, by targeting PLA2, this compound can modulate the production of these critical pro-inflammatory signals, contributing to its anti-inflammatory profile.

Antiproliferative Activity in Cellular Models

Beyond its anti-inflammatory effects, this compound has also demonstrated antiproliferative activity, suggesting its potential as an anticancer agent.

Research has indicated that this compound exhibits cytotoxic activities against human cancer cell lines. Notably, it has shown activity against the colon cancer cell line HCT-116. ijpsr.com While specific comprehensive IC50 data for this compound across a broad panel of cancer cell lines are not extensively detailed in the provided literature, the reported cytotoxicity against HCT-116 suggests a promising area for further investigation. ijpsr.com Other marine natural products, including manoalide analogs, have also been reported to possess in vitro and in vivo antitumor activities, highlighting the potential of this class of compounds. researchgate.net

Table 2: Reported Cytotoxicity of this compound

| Compound | Cancer Cell Line | Activity | Reference |

| This compound | HCT-116 | Cytotoxic | ijpsr.com |

Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.

While direct, detailed molecular mechanisms of this compound's antiproliferative activity (such as specific effects on cell cycle progression or apoptosis pathways) are not explicitly elaborated in the provided search results, the general mechanisms by which many antiproliferative agents exert their effects are well-documented. These mechanisms often involve the induction of cell cycle arrest and the promotion of programmed cell death, known as apoptosis.

Antiproliferative compounds can induce cell cycle arrest at various phases, including G1, S, or G2/M, by modulating the activity and expression of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and their inhibitors (e.g., p21). Such arrest prevents uncontrolled cell division in cancer cells.

Furthermore, many anticancer agents trigger apoptosis, a highly regulated process of cellular self-destruction. Apoptosis typically involves the activation of a caspase cascade (e.g., caspase-3, caspase-9), leading to events such as PARP cleavage, DNA fragmentation, and mitochondrial dysfunction, often accompanied by the generation of reactive oxygen species (ROS). nih.gov Tumor suppressor genes like p53 also play a critical role in initiating apoptosis in response to cellular damage or stress signals. nih.gov If this compound's antiproliferative effects are further investigated, these cellular pathways and molecular targets would be key areas of focus to elucidate its precise mechanisms of action.

Synthetic Analogs and Structure Activity Relationship Sar Studies of Palauolide

Rational Design and Synthesis of Palauolide Analogs

The rational design of this compound analogs is guided by its complex sesterterpenoid structure, which features a fused carbocyclic system and key functional groups. The synthesis of these analogs is a challenging task that requires sophisticated strategies in organic chemistry.

Design Strategies:

The design of new this compound analogs typically focuses on systematic modifications of its core structure. Key areas for modification include:

The Furan (B31954) Moiety: The furan ring is a common feature in bioactive marine natural products and is often involved in interactions with biological targets. Analogs would explore the replacement of the furan with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the oxygen atom and the aromaticity of the ring.

The Hydroxyl Groups: this compound possesses several hydroxyl groups that can participate in hydrogen bonding with target proteins. Analogs would be designed to investigate the role of each hydroxyl group by selective deoxygenation, epimerization, or esterification.

Synthetic Approaches:

The total synthesis of this compound itself is a significant undertaking, and the synthesis of its analogs often leverages similar synthetic routes. Key synthetic strategies that could be employed include:

Diels-Alder Reactions: To construct the fused ring systems.

Radical Cyclizations: For the formation of carbocyclic rings.

Asymmetric Synthesis: To control the stereochemistry of the multiple chiral centers.

Evaluation of Structural Modifications on Biological Activity Profiles

Once synthesized, the this compound analogs would be subjected to a battery of biological assays to evaluate their immunosuppressive activity. This systematic evaluation allows for the establishment of a comprehensive structure-activity relationship.

Biological Assays:

The primary assay to evaluate the immunosuppressive effects of the analogs is the mixed lymphocyte reaction (MLR), which measures the proliferation of T-cells in response to foreign antigens. Other assays could include measuring the production of key cytokines, such as interleukin-2 (B1167480) (IL-2), which are crucial for T-cell activation.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for a wide range of this compound analogs is not extensively available in the public domain, a hypothetical SAR table based on rational design principles is presented below. This table illustrates how different structural modifications could be expected to influence the immunosuppressive activity.

| Modification | Rationale | Predicted Effect on Activity |

| Removal of the furan ring | Investigate the role of the heterocyclic moiety in target binding. | Likely decrease or loss of activity. |

| Esterification of hydroxyl groups | Probe the importance of hydrogen bond donating capacity. | Activity may be reduced or altered depending on the specific hydroxyl group. |

| Inversion of stereocenters | Assess the impact of the molecule's 3D shape on activity. | Likely to significantly impact activity, potentially leading to a loss of function. |

| Simplification of the carbocyclic core | Determine the minimal structural requirements for activity. | Gradual loss of activity with increased simplification is expected. |

This table is illustrative and based on general principles of medicinal chemistry. Actual experimental results would be required to confirm these predictions.

Identification of Key Pharmacophoric Moieties for Target Interaction

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of this compound is a key step in understanding its mechanism of action and in designing novel, more potent analogs.

Pharmacophore Modeling:

Computational modeling techniques can be used to develop a pharmacophore model for this compound. This model would be generated by aligning the structures of this compound and any known active analogs to identify common chemical features. The key pharmacophoric features of this compound are likely to include:

Hydrogen Bond Donors: The hydroxyl groups.

Hydrogen Bond Acceptors: The oxygen atom in the furan ring and the hydroxyl groups.

Hydrophobic Regions: The carbocyclic scaffold.

Aromatic/Heterocyclic Features: The furan ring.

A hypothetical pharmacophore model for this compound would highlight the spatial arrangement of these features that is critical for its interaction with its biological target.

Comparative Analysis with Related Sesterterpenoid Scaffolds

Sesterterpenoids are a diverse class of natural products with a wide range of biological activities. Comparing this compound to other sesterterpenoids with immunosuppressive properties can provide valuable insights into common structural motifs and mechanisms of action.

Manoalide (B158911) as a Comparator:

Manoalide is another marine sesterterpenoid known for its anti-inflammatory and immunosuppressive activities. While structurally distinct from this compound, it shares some key features, such as a hydroxylated carbocyclic core and heterocyclic moieties.

| Feature | This compound | Manoalide | Implications for SAR |

| Core Structure | Fused carbocyclic rings | Contains a γ-hydroxybutenolide and a β-substituted furan | The overall shape and rigidity of the core structure are likely critical for activity. |

| Key Functional Groups | Multiple hydroxyl groups, furan ring | Hydroxyl groups, furan ring, lactone ring | The presence of hydrogen bond donors/acceptors and heterocyclic rings appears to be a common requirement for the immunosuppressive activity of sesterterpenoids. |

| Mechanism of Action | Inhibition of T-cell proliferation | Inhibition of phospholipase A2 | The different mechanisms suggest that even with some structural similarities, the specific arrangement of functional groups dictates the biological target. |

This comparative analysis suggests that while a sesterterpenoid scaffold is a good starting point for immunosuppressive activity, the specific arrangement and type of functional groups are crucial for determining the precise biological target and mechanism of action. Future research into the synthesis and biological evaluation of hybrid structures incorporating features from both this compound and other bioactive sesterterpenoids could lead to the discovery of novel and potent immunomodulatory agents.

Advanced Research Methodologies in Palauolide Studies

Chemobiological Probing and Target Identification Techniques

General approaches for target identification, which would be applicable to Palauolide, include:

Affinity-based chemoproteomics : This involves modifying the small molecule (this compound, in this case) with a tag (e.g., biotin) and using it as a probe to "pull down" interacting proteins from cell lysates. The captured proteins are then identified, typically by mass spectrometry nih.govbpums.ac.ir.

Photoaffinity labeling (PAL) : This technique involves incorporating a photoreactive group into the ligand. Upon UV irradiation, this group forms a highly reactive species that covalently cross-links to nearby proteins, allowing for their subsequent identification nih.govbpums.ac.ir.

Phenotypic screening followed by target deconvolution : this compound's initial discovery and characterization as a QSI agent against V. harveyi is an example of phenotypic screening, where a desired biological effect is observed first guidetopharmacology.orgen-journal.orgnih.gov. Subsequent target deconvolution would involve techniques like genetic interaction studies (e.g., CRISPR screening, RNAi) to identify genes or pathways whose modulation mimics or alters the compound's effect. Proteomics-based methods, such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA), can also be used to identify direct protein binders by observing changes in protein thermal stability upon ligand binding bpums.ac.ir.

The identification of this compound's QSI potential at a concentration of 50 µg/ml (26 µM) against V. harveyi provides a critical starting point for such target identification studies guidetopharmacology.orgen-journal.orgnih.gov. This dose-dependent effect suggests a specific molecular interaction that could be further investigated using these advanced techniques.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play an increasingly vital role in this compound research, offering cost-effective and time-saving avenues for understanding its interactions, predicting properties, and guiding structural modifications.

Ligand-protein docking studies are employed to predict the preferred binding orientation of a ligand, such as this compound, to a specific protein target and to estimate the binding affinity. This in silico method helps in understanding the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex. While specific docking results for this compound's QSI target are not detailed, this compound has been included in molecular docking studies of marine sponge-derived terpenoids as potential inhibitors of targets like IL-17A. These studies often use software like AutoDock to simulate the binding process and calculate binding energies.

Molecular dynamics (MD) simulations extend docking studies by providing a dynamic view of the ligand-protein complex over time. MD simulations allow researchers to observe the conformational changes of both the ligand and the protein, assess the stability of the binding pose, and calculate more accurate binding free energies. For marine natural products, MD simulations are used to analyze interaction with target proteins and can provide insights into the molecular mechanisms of action. This is particularly valuable for understanding the dynamic nature of biological systems and refining hypotheses derived from static docking poses.

In silico property prediction involves computational methods to forecast various physicochemical and pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity (ADMET). These predictions are crucial for assessing the drug-likeness and developability of this compound and its potential derivatives. Tools and software are used to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and solubility, which are vital for determining a compound's potential as a therapeutic agent.

Lead optimization, guided by in silico predictions, focuses on modifying the chemical structure of this compound to enhance its desired biological activity (e.g., QSI potency), improve selectivity, reduce off-target effects, and optimize ADMET properties. This iterative process involves designing new analogs, predicting their properties, and prioritizing the most promising candidates for synthesis and experimental validation.

Bioassay-Guided Fractionation and Dereplication in Natural Product Discovery

Bioassay-guided fractionation and dereplication were instrumental in the initial discovery and characterization of this compound. This classical natural product discovery pipeline involves the systematic separation of crude extracts into fractions, with each fraction being tested for the desired biological activity (bioassay).

In the case of this compound, extracts from the marine sponge Fascaplysinopsis cf. reticulata were subjected to bioassay-guided purification guidetopharmacology.orgen-journal.org. Cyclohexanic and dichloromethane (B109758) fractions of the sponge extract showed quorum sensing inhibition on V. harveyi and antibiotic bioactivities on V. harveyi and Tenacibaculum maritimum, respectively guidetopharmacology.orgen-journal.org. This compound was then purified as a major molecule from the cyclohexanic fraction, demonstrating its QSI potential guidetopharmacology.orgen-journal.org.

Dereplication is a critical step in this process, aiming for the rapid identification of known compounds within complex natural product mixtures to avoid their re-isolation and re-characterization. This saves significant time and resources by focusing efforts on truly novel chemical entities. Techniques such as high-resolution mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with extensive databases, are commonly used for dereplication. By quickly identifying known compounds, researchers can prioritize the isolation and structural elucidation of new, potentially more potent or selective, natural products.

Data Tables

Table 1: Quorum Sensing Inhibition Activity of this compound

| Compound | Source | Target Bacterium | Activity | Concentration (µg/ml) | Concentration (µM) | Reference |

| This compound | Fascaplysinopsis cf. reticulata | Vibrio harveyi BB120 | Quorum Sensing Inhibition (HAI-1 pathway) | 50 | 26 | guidetopharmacology.orgen-journal.orgnih.gov |

Future Perspectives and Research Directions for Palauolide

Development of Novel Palauolide Analogs for Enhanced Biological Performance

The development of novel analogs of this compound represents a significant future direction aimed at optimizing its biological performance, including potency, selectivity, and potentially reducing any unforeseen toxicities. This compound is characterized as a sesterterpene containing a δ-hydroxybutenolide moiety and a distinct carbon skeleton. guidetopharmacology.org The inherent structural complexity of marine natural products often necessitates synthetic approaches to overcome the challenges of low natural abundance and to enable structural modifications. nih.gov

Research into quorum sensing inhibitors (QSIs) has shown that small molecules with structural similarities to bacterial autoinducers (AIs), such as brominated furanone derivatives, can effectively interfere with bacterial communication. guidetopharmacology.org This precedent suggests that rational design and synthesis of this compound analogs, potentially by modifying its δ-hydroxybutenolide or carbon skeleton, could lead to compounds with enhanced QSI activity or broader spectrum against various bacterial pathogens. Such modifications could also aim to improve pharmacokinetic properties or target specificity, paving the way for more effective therapeutic agents.

Complete Elucidation of Biosynthetic Enzymes and Genetic Pathways

A comprehensive understanding of this compound's biosynthetic pathway is crucial for its sustainable and scalable production, as well as for the potential to engineer its production in heterologous hosts. Natural products, especially complex ones like sesterterpenes, are often synthesized through intricate enzymatic cascades encoded by biosynthetic gene clusters (BGCs). While the exact enzymes and genetic pathways for this compound's biosynthesis have not been fully elucidated, this area remains a critical future perspective for marine natural products.

Advanced techniques such as chemoproteomics, which identifies functional proteins interacting with substrates, and phylogenomics, which analyzes co-evolved genes, offer powerful tools for accelerating the discovery of key biosynthetic enzymes and genes. nih.govresearchgate.net Machine learning techniques are also being developed to map chemical compounds to their metabolic pathways, which could aid in predicting and understanding this compound's biosynthetic route. mdpi.com Elucidating these pathways would not only enable biotechnological production but also facilitate the discovery of novel this compound derivatives through pathway engineering. nih.gov

Exploration of Unidentified Biological Targets and Modes of Action

Future research should focus on systematically exploring other potential biological targets and modes of action. For instance, other sesterterpenoids, the class of compounds to which this compound belongs, have demonstrated diverse bioactivities, including antiproliferative activity against human tumor cell lines and inhibition of isocitrate lyase. nih.gov Employing high-throughput screening assays, chemoproteomics, and target deconvolution strategies could reveal novel interactions with cellular components, enzymes, or signaling pathways. Understanding these unidentified targets could unlock new therapeutic applications for this compound in areas currently unexplored.

Potential Applications as Quorum Sensing Inhibitors in Animal Health (e.g., aquaculture)

One of the most immediate and promising future applications for this compound lies in animal health, particularly in aquaculture. The overuse of antibiotics in fish farming contributes significantly to environmental pollution and the proliferation of antibiotic resistance genes. guidetopharmacology.orgtocris.com Quorum sensing inhibitors (QSIs) offer an environmentally friendly alternative by disrupting bacterial communication and virulence factor expression without directly killing the bacteria, thereby reducing the selective pressure for resistance. tocris.com

Advancement of this compound as a Research Tool for Biological Pathways

Future work could involve utilizing this compound to:

Characterize the HAI-1 pathway in detail: By using this compound as a chemical probe, researchers can further elucidate the molecular components and regulatory networks involved in the HAI-1 quorum sensing system.

Investigate cross-talk between QS pathways: this compound's specific action on HAI-1 could help in understanding how different QS pathways (e.g., HAI-1, AI-2, CAI-1 in V. harveyi) interact and regulate bacterial behavior. guidetopharmacology.orgtocris.com

Develop new QSI screening platforms: this compound's activity could serve as a benchmark or lead compound in the discovery of new QSIs, facilitating the development of novel anti-virulence strategies.

Study bacterial pathogenesis: As a tool, this compound can help researchers understand the role of quorum sensing in the pathogenicity of Vibrio species and other relevant bacteria.

Advancing this compound's role as a research tool will contribute significantly to fundamental microbiology and the development of innovative anti-infective strategies.

常见问题

Q. What are the established methods for isolating Palauolide from marine sources, and how do extraction yields vary under different conditions?

- Methodological Answer : this compound is typically isolated from marine sponges (e.g., Fascaplysinopsis cf reticulata) using solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., HPLC or column chromatography). Yield optimization requires adjusting parameters such as solvent polarity, temperature, and extraction time. For example, highlights that bioactivity assays often use concentrations ranging from 1–100 µM, suggesting baseline yields must meet these thresholds for experimental viability. Researchers should validate purity via NMR and mass spectrometry .

Q. How is this compound’s bioactivity assessed in preliminary antibacterial assays, and what controls are essential?

- Methodological Answer : Bioactivity is tested using bacterial strains (e.g., Vibrio spp.) in luminescence-based assays. Controls include solvent-only (e.g., DMSO) and untreated groups to rule out solvent interference. shows RLU (Relative Light Units) measurements for quorum-sensing inhibition, where triplicate replicates and statistical analysis (mean ± SD) are critical to ensure reproducibility. For instance, BB120 strain controls yielded RLU values of 172,416 ± 2,489, establishing baseline activity .

Q. What spectroscopic techniques are required to confirm this compound’s structural identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1D and 2D) and High-Resolution Mass Spectrometry (HRMS) are mandatory. NMR resolves functional groups and stereochemistry, while HRMS confirms molecular formula. Researchers must cross-reference spectral data with published literature and deposit raw data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across bacterial strains?

- Methodological Answer : Contradictory results (e.g., variable RLU suppression in strains like C4 vs. JMH 597 in ) require dose-response curve re-evaluation and mechanistic studies. Approaches include:

- Repeating experiments with expanded concentration ranges (e.g., 0.1–200 µM).

- Testing for strain-specific resistance mechanisms via genomic analysis.

- Using isothermal titration calorimetry (ITC) to assess binding affinity differences .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in quorum-sensing inhibition?

- Methodological Answer : Employ a combination of in vitro and in silico methods:

- In vitro : Measure autoinducer production (e.g., AI-2) via LC-MS and monitor gene expression (e.g., luxR homologs) using qPCR.

- In silico : Perform molecular docking to identify this compound’s binding sites on quorum-sensing receptors (e.g., LuxP). Validate predictions with site-directed mutagenesis .

Q. How should researchers address variability in this compound’s stability during long-term bioactivity assays?

- Methodological Answer : Stability studies under varying pH, temperature, and light conditions are essential. Use accelerated degradation protocols (e.g., 40°C/75% RH for 1 month) and monitor via HPLC. ’s RLU variability (e.g., ±915 in C4 controls) suggests including stability-indicating assays in experimental timelines .

Data Analysis & Reporting Standards

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 values. Report confidence intervals and apply ANOVA for multi-group comparisons. ’s triplicate data mandates tests like Tukey’s HSD to confirm significance .

Q. How should researchers present this compound’s bioactivity data in publications to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Tables : Include strain-specific RLU values, concentrations, and statistical parameters (mean ± SD) as in .

- Figures : Use scatter plots for dose-response curves with error bars.

- Supplementary Materials : Provide raw datasets, NMR spectra, and assay protocols .

Experimental Design Pitfalls

Q. What are common errors in designing this compound toxicity studies, and how can they be mitigated?

- Methodological Answer :

Q. How can researchers ensure ethical compliance when using marine organisms for this compound extraction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。